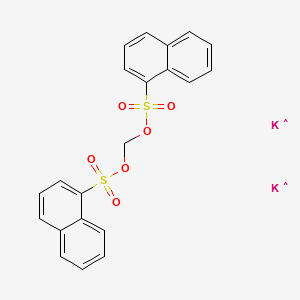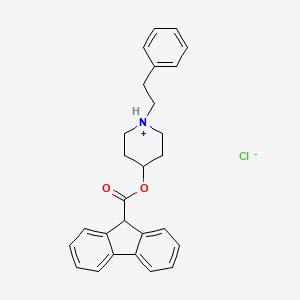![molecular formula C19H22N2O4 B13772796 tert-butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate CAS No. 79778-45-3](/img/structure/B13772796.png)
tert-butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, an oxazole ring, and a benzylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available materials. One common approach includes the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as 4-bromo-1H-indole, the pyrrolidine ring is formed through a series of reactions including Vilsmeier formylation, reduction, and protection of the hydroxy group.
Formation of the Oxazole Ring: The oxazole ring is introduced through a cyclization reaction involving appropriate reagents and conditions.
Introduction of the Benzylidene Group: The benzylidene group is added through a condensation reaction with benzaldehyde or a similar compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
化学反応の分析
Types of Reactions
tert-Butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
tert-Butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential therapeutic effects.
作用機序
The mechanism of action of tert-butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target molecule . The pathways involved can include signal transduction, metabolic regulation, or gene expression .
類似化合物との比較
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring, an oxazole ring, and a benzylidene group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
特性
CAS番号 |
79778-45-3 |
|---|---|
分子式 |
C19H22N2O4 |
分子量 |
342.4 g/mol |
IUPAC名 |
tert-butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H22N2O4/c1-19(2,3)25-18(23)21-11-7-10-15(21)16-20-14(17(22)24-16)12-13-8-5-4-6-9-13/h4-6,8-9,12,15H,7,10-11H2,1-3H3/b14-12- |
InChIキー |
PSZAWGWLFFKZBT-OWBHPGMISA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=N/C(=C\C3=CC=CC=C3)/C(=O)O2 |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC(=CC3=CC=CC=C3)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


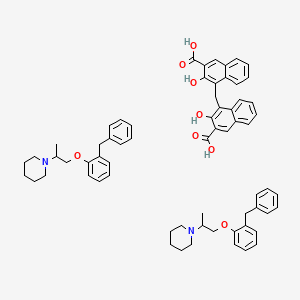
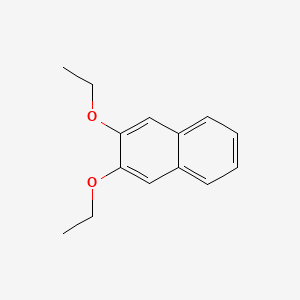
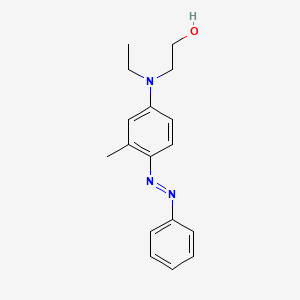
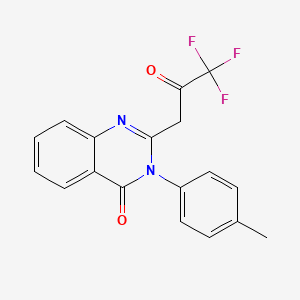
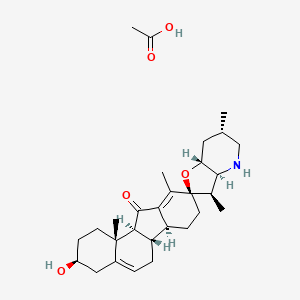
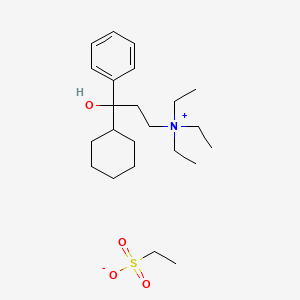
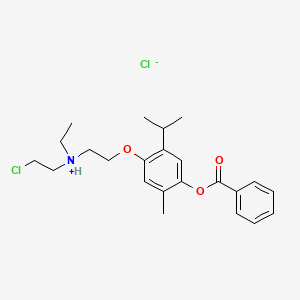
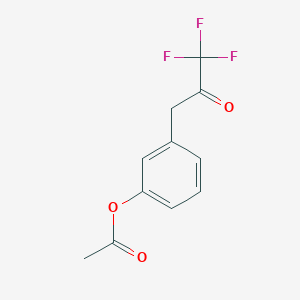
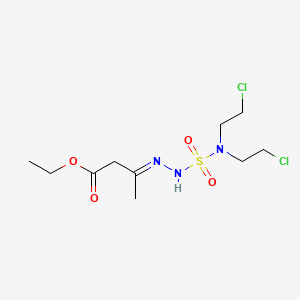
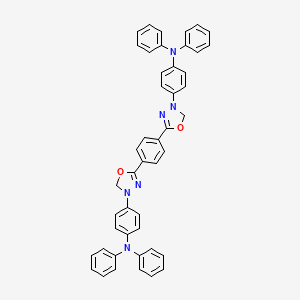

![7-methylnaphtho[1,2-b]quinolin-9-ol](/img/structure/B13772785.png)
